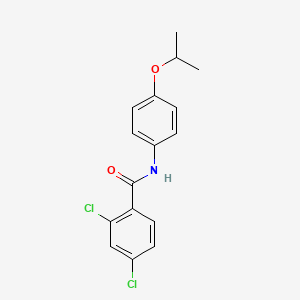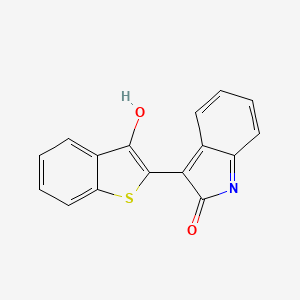
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one, also known as BTI, is a small molecule compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of certain enzymes and proteins, as mentioned earlier. Physiologically, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. It also exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one. One direction is the development of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the synthesis of new heterocyclic compounds using 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one as a building block. Additionally, more studies are needed to fully understand the mechanism of action of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one and its potential applications in various fields.
Conclusion
In conclusion, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a small molecule compound that has gained interest in scientific research due to its potential applications in various fields. It can be synthesized through a multi-step process and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease, as well as in material science and organic synthesis. While there are limitations to working with 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments, its versatility as a building block and potential for drug development make it a promising candidate for future research.
Synthesemethoden
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation. The final product can be obtained through purification and isolation methods.
Wissenschaftliche Forschungsanwendungen
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been used as a building block for the synthesis of organic semiconductors. In organic synthesis, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
3-(3-hydroxy-1-benzothiophen-2-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2S/c18-14-10-6-2-4-8-12(10)20-15(14)13-9-5-1-3-7-11(9)17-16(13)19/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMRWRMULHIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5680767 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5637661.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine](/img/structure/B5637673.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637680.png)


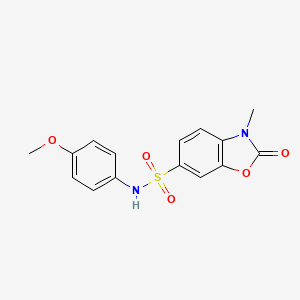
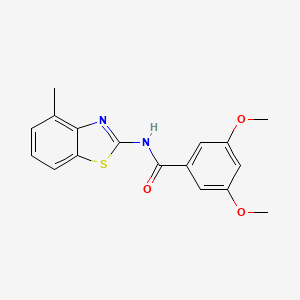
![1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5637720.png)
![N-(4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)acetamide](/img/structure/B5637728.png)
![(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5637736.png)
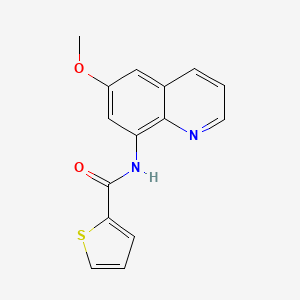
![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)
![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)
